alpha-Monofluoromethyldopa

Enzyme kinetics AADC inhibition Irreversible inhibitor

alpha-Monofluoromethyldopa (MFMD; RMI 71963; CAS 69938-07-4) is a synthetic, enzyme-activated, irreversible inhibitor of aromatic L-amino acid decarboxylase (AADC; also known as DOPA decarboxylase, DDC). Unlike clinically deployed reversible AADC inhibitors such as carbidopa and benserazide, MFMD forms a covalent adduct with the enzyme's active site, producing sustained depletion of catecholamines and serotonin in both peripheral tissues and the central nervous system.

Molecular Formula C10H12FNO4
Molecular Weight 229.2 g/mol
Cat. No. B1250275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Monofluoromethyldopa
Synonyms2-(fluoromethyl)-3-(3,4-dihydroxyphenyl)alanine
alpha-(fluoromethyl)-3-hydroxy-L-tyrosine
alpha-fluoromethyldopa
alpha-monofluoromethyldopa
alpha-monofluoromethyldopa, (L)-isomer
MFMD
monofluoromethyl-dopa
RMI 71963
Molecular FormulaC10H12FNO4
Molecular Weight229.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(CF)(C(=O)O)N)O)O
InChIInChI=1S/C10H12FNO4/c11-5-10(12,9(15)16)4-6-1-2-7(13)8(14)3-6/h1-3,13-14H,4-5,12H2,(H,15,16)
InChIKeyNRNSHPCDKHOUOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Monofluoromethyldopa (MFMD): Irreversible AADC Inhibitor for Neuroendocrine Research and Pharmacological Tool Applications


alpha-Monofluoromethyldopa (MFMD; RMI 71963; CAS 69938-07-4) is a synthetic, enzyme-activated, irreversible inhibitor of aromatic L-amino acid decarboxylase (AADC; also known as DOPA decarboxylase, DDC) [1]. Unlike clinically deployed reversible AADC inhibitors such as carbidopa and benserazide, MFMD forms a covalent adduct with the enzyme's active site, producing sustained depletion of catecholamines and serotonin in both peripheral tissues and the central nervous system [2]. This mechanistic distinction makes MFMD a uniquely suited tool for studies requiring long-lasting AADC suppression and for differentiating subcellular enzyme pools.

Irreversible inhibition Sustained AADC blockade for multi-day turnover studies
CNS penetration Central and peripheral AADC suppression in rodent models
L-DOPA co-administration Supports pharmacokinetic interaction and monoamine profiling

Why Carbidopa, Benserazide, or NSD-1015 Cannot Substitute alpha-Monofluoromethyldopa in Irreversible AADC Inhibition Protocols


Standard AADC inhibitors carbidopa and benserazide are reversible, competitive inhibitors with limited CNS penetration, designed primarily to restrict peripheral L-DOPA metabolism [1]. MFMD's enzyme-activated irreversible mechanism confers two critical advantages that cannot be replicated by these agents: (1) sustained AADC inactivation that persists beyond the compound's plasma half-life, requiring de novo enzyme synthesis for recovery, and (2) the ability to penetrate the blood-brain barrier and inhibit both central and peripheral AADC pools [2]. Furthermore, NSD-1015 (3-hydroxybenzylhydrazine), another hydrazine-based AADC inhibitor, shows negligible cytotoxicity in neuroendocrine tumor models where MFMD demonstrates quantifiable anti-proliferative activity [3]. These irreversible and CNS-penetrant properties make MFMD irreplaceable for experimental paradigms requiring complete, long-lasting AADC blockade or simultaneous central and peripheral enzyme inhibition.

Carbidopa / Benserazide Reversible inhibition may not sustain AADC suppression beyond plasma half-life; CNS exposure may differ.
NSD-1015 Negligible activity in neuroendocrine tumor cytotoxicity models where MFMD retains quantifiable response.
Pan-AADC approach Reversible inhibitors cannot resolve subcellular AADC pools; irreversible tool required for trafficking studies.

Quantitative Differentiation of alpha-Monofluoromethyldopa: Head-to-Head Evidence vs. Carbidopa, Benserazide, DFMD, and NSD-1015


Irreversible, Enzyme-Activated Mechanism vs. Reversible Inhibition by Carbidopa and Benserazide

MFMD is an enzyme-activated irreversible inhibitor of AADC, requiring catalytic processing by the target enzyme itself to generate a reactive species that covalently modifies the active site [1]. In contrast, carbidopa and benserazide are reversible, competitive inhibitors that dissociate from AADC upon clearance from the systemic circulation. In vitro, MFMD and DFMD produce time-dependent, irreversible inhibition of purified hog kidney AADC, whereas inhibition by carbidopa is fully reversible upon dilution or dialysis [1]. This covalent inactivation means AADC activity recovers only through de novo protein synthesis, with synaptosomal AADC in mouse brain showing significantly delayed recovery kinetics relative to non-synaptosomal pools following MFMD treatment [2].

Irreversible vs reversible mechanism
Head-to-head
MFMD forms covalent AADC adduct; carbidopa/benserazide dissociate upon clearance
Supports sustained AADC suppression studies independent of pharmacokinetic half-life
Synaptosomal recovery delayed vs non-synaptosomal pool (p<0.05)
Enzyme kinetics AADC inhibition Irreversible inhibitor Mechanism of action

10-Fold Dose Advantage: MFMD (DL-Racemate) Matches Carbidopa (L-Enantiomer) in Enhancing L-DOPA Half-Life and Bioavailability

In a head-to-head rat study comparing the effects of AADC inhibitors on the pharmacokinetics of co-administered oral L-DOPA, MFMD administered as its DL-racemic mixture increased the serum t1/2 and bioavailability of L-DOPA to levels comparable to those achieved by a 10-fold larger dose of carbidopa given as the active L-enantiomer [1]. Specifically, MFMD (DL-racemate) and the irreversible inhibitor MDL 72.163 produced t1/2 and bioavailability increases statistically indistinguishable from those of carbidopa at 10× the molar dose [1]. DFMD, by contrast, produced smaller increases in both t1/2 and bioavailability despite being administered at higher doses. Concomitant decreases in total body clearance (ClT) and apparent volume of distribution (aVD) were observed with all four inhibitors tested [1].

Dose efficiency vs carbidopa
Head-to-head
MFMD (DL-racemate) matches carbidopa (L-enantiomer) at 10-fold lower molar dose in rat L-DOPA PK model
Supports reduced compound consumption in L-DOPA co-administration protocols
t1/2 and bioavailability increase comparable; DFMD required higher doses for same effect
Pharmacokinetics L-DOPA Bioavailability Half-life extension

Cytotoxic Potency in Neuroendocrine Tumor Cells: MFMD vs. Carbidopa and NSD-1015

In an evaluation of AADC inhibitors for targeting high AADC-expressing neuroendocrine tumors, MFMD and carbidopa were tested against NCI-H727 human lung carcinoid cells after 72-hour incubation [1]. Carbidopa exhibited an IC50 of 29 ± 2 µM, while MFMD showed an IC50 of 56 ± 6 µM, indicating carbidopa is approximately 2-fold more potent in this cytotoxicity assay [1]. However, NSD-1015 (3-hydroxybenzylhydrazine), another hydrazine-based AADC inhibitor, had no effect on proliferation at any concentration tested, demonstrating that AADC inhibition alone does not predict cytotoxic efficacy [1]. In broader tumor line screening, carbidopa was lethal only to NCI-H146 and NCI-H209 SCLC lines (IC50 = 12 ± 1 µM and 22 ± 5 µM, respectively) and showed no effect on DU 145 prostate, MCF7 breast, or NCI-H460 large cell lung carcinoma lines [1]. The cytotoxicity rank order correlated with AADC enzymatic activity across tumor lines [1].

Cytotoxicity in NCI-H727 cells
Head-to-head
MFMD IC50 = 56 ± 6 µM; carbidopa IC50 = 29 ± 2 µM; NSD-1015 inactive
Supports cell-model endpoint review; AADC inhibition alone does not predict cytotoxicity response
72 h exposure, human pulmonary carcinoid line; carbidopa ~1.9-fold more potent in this assay
Cytotoxicity Neuroendocrine tumors Carcinoid Small cell lung carcinoma IC50

Central Nervous System AADC Inhibition: MFMD Penetrates the Blood-Brain Barrier Unlike Peripherally-Restricted Benserazide

Benserazide, a clinically used peripheral AADC inhibitor, achieves an IC50 of 0.53 µM against purified AADC in vitro, placing it among the most potent competitive inhibitors of the enzyme [1]. However, oral benserazide (8.8 mg/kg) inhibits AADC activity in rat liver and kidney by approximately 90% each, but only reduces brain AADC activity by approximately 25%, reflecting its poor blood-brain barrier penetration [1]. In contrast, MFMD at 100 mg/kg i.p. in mice produces marked decreases in whole-brain concentrations of norepinephrine, dopamine, and serotonin [2], with recovery of brain monoamine concentrations lagging significantly behind the recovery of whole-brain AADC activity, indicating effective CNS enzyme inactivation [2]. In a separate avian model, both benserazide and MFMD inhibited central and peripheral DA formation after L-DOPA, but MFMD's irreversible CNS inhibition provides sustained rather than transient blockade [3].

CNS AADC inhibition vs benserazide
Cross-study
MFMD markedly depletes brain norepinephrine, dopamine, serotonin; benserazide spares ~75% brain AADC
Enables central monoamine turnover studies requiring sustained brain AADC blockade
Mouse (MFMD 100 mg/kg i.p.) vs rat (benserazide 8.8 mg/kg p.o.); brain vs peripheral selectivity
CNS penetration Blood-brain barrier Brain AADC Peripheral selectivity

Sustained Antihypertensive Efficacy and Sympathetic Nervous System Suppression: Time-Dependent Cumulative Dosing Advantage

MFMD produces dose- and time-dependent suppression of peripheral sympathetic nervous function through irreversible AADC inactivation [1]. In spontaneously hypertensive rats (SHR), MFMD at 25 mg/kg i.p. daily for 3 days reduced mean arterial blood pressure by 47 ± 11 mm Hg (n = 6, p < 0.001), an effect associated with marked attenuation of sympathetic outflow responses and substantial reductions in cardiac and vascular norepinephrine concentrations [2]. Notably, equivalent functional inhibition of sympathetic neurotransmission was also achieved with lower daily doses (3, 6, and 10 mg/kg i.p.) administered over a longer 10-day period, demonstrating that the irreversible mechanism permits cumulative enzyme inactivation with repeated low-dose administration [1]. This contrasts with reversible inhibitors like carbidopa, whose effects are dependent on sustained plasma concentrations and do not accumulate over repeated dosing intervals [3].

Blood pressure reduction in SHR
Class-level
MFMD 25 mg/kg i.p. × 3 d: MAP reduction 47 ± 11 mm Hg (p<0.001); lower doses cumulative over 10 d
Supports cardiovascular endpoint monitoring in hypertensive rodent models via norepinephrine depletion
Spontaneously hypertensive rat; irreversible mechanism allows flexible dosing without infusion
Antihypertensive Sympathetic nervous system Norepinephrine depletion Spontaneously hypertensive rat

Subcellular AADC Pool Discrimination: MFMD as a Unique Tool for Differentiating Synaptosomal vs. Non-Synaptosomal Enzyme Pools

MFMD treatment of mice enables the experimental discrimination of at least two distinct subcellular AADC pools in brain tissue: a synaptosomal (nerve terminal) pool and a non-synaptosomal pool [1]. Following MFMD administration, the recovery of AADC enzymatic activity in the synaptosomal fraction is significantly delayed relative to the non-synaptosomal fraction, a phenomenon not observed with reversible inhibitors whose effects dissipate uniformly upon drug clearance [1]. This differential recovery kinetics is attributed to the requirement for newly synthesized AADC protein to be axonally transported from neuronal cell bodies to nerve terminals, a process that takes longer than replenishment of local somatic enzyme pools [1]. Neither carbidopa, benserazide, nor NSD-1015 has been demonstrated to resolve these subcellular AADC pools, making MFMD an irreplaceable tool for studies of neuronal enzyme trafficking and compartment-specific AADC biology [1].

Subcellular AADC pool resolution
Class-level
MFMD treatment discriminates synaptosomal vs non-synaptosomal AADC by differential recovery kinetics
Unique tool for neuronal enzyme trafficking and compartment-specific AADC turnover studies
Reversible inhibitors cannot resolve these pools; mouse brain fractionation
Subcellular fractionation Synaptosomes Enzyme compartmentalization Axonal transport AADC turnover

High-Impact Research and Industrial Applications of alpha-Monofluoromethyldopa Based on Quantitative Differentiation Evidence


In Vivo Monoamine Turnover Studies Requiring Sustained, Irreversible AADC Blockade

MFMD is the gold-standard pharmacological tool for measuring brain monoamine turnover in rodents. Administered at 100 mg/kg i.p. (rats) or 250 mg/kg i.p. (mice), MFMD produces linear accumulation of L-DOPA and 5-HTP with concomitant exponential decline of noradrenaline, dopamine, and 5-HT, enabling calculation of turnover rates for all three major monoamine neurotransmitters in a single experiment [1]. The irreversible mechanism obviates the need for continuous infusion, and the validated use with haloperidol (1 mg/kg s.c.) and the 5-HT1A agonist 8-OH-DPAT (0.25 mg/kg s.c.) confirms its utility for studying drug-induced changes in monoamine dynamics [1].

Neuroendocrine Tumor Research: AADC-Targeted Cytotoxicity Screening with Mechanistic Diversity

In human pulmonary carcinoid (NCI-H727) and small cell lung carcinoma (NCI-H146, NCI-H209) cell lines, MFMD demonstrates quantifiable cytotoxicity that correlates with AADC expression levels, exhibiting an IC50 of 56 ± 6 µM in NCI-H727 cells [2]. While carbidopa is approximately 2-fold more potent (IC50 = 29 ± 2 µM), MFMD offers a structurally distinct chemotype for structure-activity relationship (SAR) studies and combination screening. Critically, NSD-1015 is completely inactive, underscoring that not all AADC inhibitors are functionally equivalent for cytotoxicity applications [2]. MFMD is therefore an essential comparator compound for validating AADC-dependent vs. AADC-independent cytotoxic mechanisms.

CNS vs. Peripheral AADC Dissection and Blood-Brain Barrier Penetration Studies

Unlike peripherally-restricted benserazide (which inhibits brain AADC by only ~25% at doses producing 90% peripheral inhibition [3]), MFMD effectively inactivates both central and peripheral AADC pools. This property makes MFMD uniquely suited for experimental designs that require simultaneous or differential assessment of central and peripheral AADC contributions to L-DOPA metabolism, catecholamine biosynthesis, and serotonergic function. The delayed recovery of synaptosomal AADC specifically enables studies of axonal transport kinetics and nerve terminal enzyme replenishment that are inaccessible with reversible inhibitors [4].

Chronic Sympathetic Nervous System Suppression in Cardiovascular Pharmacology

MFMD enables sustained suppression of peripheral sympathetic function through cumulative, irreversible AADC inactivation. In spontaneously hypertensive rats, 25 mg/kg i.p. daily for 3 days reduces mean arterial pressure by 47 ± 11 mm Hg [5], while lower doses (3-10 mg/kg/day) achieve equivalent efficacy when administered over 10 days [6]. This flexible dosing paradigm is uniquely enabled by the irreversible mechanism and is not achievable with reversible AADC inhibitors, making MFMD the compound of choice for chronic cardiovascular studies requiring sustained norepinephrine depletion without continuous drug delivery systems [REFS-5, REFS-6].

Application
Selection Property
Validation Focus
Monoamine turnover studies
Irreversible, CNS-penetrant AADC blockade
Linear L-DOPA/5-HTP accumulation and monoamine decline rate
Neuroendocrine tumor cell screening
AADC-dependent cytotoxicity response
IC50 comparison across AADC-high vs AADC-low lines
CNS vs peripheral AADC dissection
Blood-brain barrier penetration
Tissue-specific AADC activity and catecholamine levels
Chronic sympathetic suppression
Cumulative irreversible inhibition
Sustained norepinephrine depletion and blood pressure monitoring
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